molecular formula C21H14ClFN2O2 B3745203 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3745203
M. Wt: 380.8 g/mol
InChI Key: QKGUOVLQRUJDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative intended for research use in pharmaceutical discovery and development. Quinazoline-2,4(1H,3H)-diones represent a privileged scaffold in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities . Recent scientific literature highlights that novel quinazoline-dione derivatives are being investigated as fluoroquinolone-like inhibitors of bacterial DNA gyrase and topoisomerase IV, making them promising candidates for the development of new antimicrobial agents to address bacterial resistance problems . Simultaneously, structurally similar 3-phenylquinazolin-2,4(1H,3H)-diones are being explored as potent dual inhibitors of key tyrosine kinases, such as VEGFR-2 and c-Met, which are critical targets in anticancer drug discovery for their role in tumor angiogenesis and proliferation . The specific substitution pattern of this compound, featuring 4-chlorobenzyl and 2-fluorophenyl groups at the 1 and 3 positions of the quinazoline-dione core, is designed to modulate its physicochemical properties and interaction with biological targets, facilitating structure-activity relationship (SAR) studies. This product is provided for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGUOVLQRUJDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorobenzyl and 2-fluorophenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like 4-chlorobenzyl chloride and 2-fluorobenzyl bromide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Characteristics and Synthesis

The compound is characterized by its heterocyclic structure, which includes a quinazoline ring. The synthesis typically involves multi-step reactions starting from available precursors. Key synthetic methods include:

  • Palladium-Catalyzed Reactions : These reactions allow for the efficient formation of quinazoline derivatives, often yielding high purity and yield through controlled conditions such as temperature and solvent choice .
  • Copper-Catalyzed Approaches : These methods utilize readily available starting materials and have been shown to be effective in synthesizing various substituted quinazolines .

Anticancer Properties

Quinazoline derivatives, including 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione, have demonstrated significant anticancer activity. Research indicates that modifications on the quinazoline ring can enhance biological activity, suggesting a structure-activity relationship that is crucial for drug design. Notably, some derivatives have shown efficacy against various cancer cell lines, indicating their potential as antitumor agents .

Antimicrobial Effects

Studies have reported that quinazoline derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against a range of bacterial and fungal strains, making it a candidate for further development in the field of infectious diseases .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, quinazolines are being explored for their potential in treating conditions such as:

  • Anticonvulsant Activity : Some studies suggest that certain derivatives may exhibit anticonvulsant effects.
  • Anti-inflammatory Properties : Research indicates potential applications in managing inflammatory diseases.
  • Antidepressant Effects : There is ongoing investigation into the mood-stabilizing properties of these compounds .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Asif Mohammad (2014)Biological PotentialDiscussed the broad spectrum of biological activities exhibited by quinazoline derivatives, emphasizing their role as potential therapeutic agents .
Wang et al. (2010)Synthesis TechniquesIntroduced efficient copper-catalyzed methods for synthesizing 2-substituted quinazolines with high yields .
Sikari et al. (2021)Antitumor ActivityEvaluated various quinazoline derivatives for their anticancer properties against specific cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Key Observations:

The 2-fluorophenyl group at N3 introduces steric and electronic effects that may optimize kinase binding affinity, as seen in dual c-Met/VEGFR-2 inhibitors like compound 4b .

Core Structure Variations: Replacement of the quinazoline core with thieno[3,2-d]pyrimidine (as in ) alters electronic properties and binding interactions, though biological data for this analog remain unreported .

Anticancer Activity:

  • The target compound’s structural analogs (e.g., compounds 2c, 4b, and 4e) exhibit potent dual inhibition of c-Met and VEGFR-2 tyrosine kinases, with IC₅₀ values in the nanomolar range. This suggests that 3-substituted quinazoline-diones with hydrophobic groups (e.g., propyl or fluorophenyl) enhance kinase selectivity .
  • In contrast, simpler derivatives like 1E (azido-substituted) are primarily synthetic intermediates without reported bioactivity .

Antimicrobial Activity:

  • Quinazoline-diones with electron-withdrawing groups (e.g., chloro, fluoro) at N1/N3 positions, such as compound 13, show moderate to strong activity against Staphylococcus aureus and Escherichia coli, comparable to fluoroquinolones . The target compound’s 4-chlorobenzyl group may similarly enhance antimicrobial potency, though specific data are lacking.

Pharmacokinetic and Physicochemical Properties

  • SwissADME Predictions : 3-Substituted quinazoline-diones generally exhibit favorable drug-likeness parameters (e.g., molecular weight <500, LogP <5). The 4-chlorobenzyl group in the target compound may increase LogP slightly, necessitating formulation adjustments for solubility .
  • Metabolic Stability: Fluorine and chlorine atoms at aromatic positions (as in the target compound) typically reduce oxidative metabolism, prolonging half-life compared to non-halogenated analogs .

Biological Activity

1-(4-Chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Analysis

The synthesis of this compound involves several chemical reactions. The compound can be synthesized through a multi-step process involving the reaction of suitable precursors under controlled conditions. Spectroscopic methods such as NMR and IR are typically employed to confirm the structure of the synthesized compound.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been shown to inhibit cancer cell proliferation effectively. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

  • Case Study : In a study evaluating a series of quinazoline derivatives, certain compounds demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MCF-7), indicating potent anticancer activity .

Antimicrobial Activity

Quinazoline derivatives have also been assessed for their antimicrobial properties. The compound this compound has shown promising results against both Gram-positive and Gram-negative bacteria.

  • Research Findings : A study reported that certain quinazoline derivatives exhibited moderate antimicrobial activity with inhibition zones ranging from 9 mm to 15 mm against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds were also comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. Modifications at specific positions on the quinazoline ring can enhance or reduce their biological efficacy.

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity (Inhibition Zone mm)
AStructure A5 µM12 mm against S. aureus
BStructure B10 µM15 mm against E. coli
CStructure C8 µM9 mm against Candida albicans

The mechanisms underlying the biological activities of quinazoline derivatives include:

  • Anticancer : Induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with DNA replication processes.

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione?

The synthesis typically involves a multi-step process starting with anthranilic acid derivatives. Key steps include alkylation of the quinazoline core with 4-chlorobenzyl and 2-fluorophenyl groups. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent, with reaction conditions optimized for yield and purity. Purification is achieved via recrystallization or column chromatography .

Q. How is the compound characterized structurally post-synthesis?

Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions and connectivity. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyls. X-ray crystallography may resolve stereochemical details if single crystals are obtained .

Q. What in vitro biological assays are used to evaluate its pharmacological potential?

Standard assays include:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to measure IC₅₀ values.
  • Antimicrobial testing using broth microdilution for MIC determination.
  • Cytotoxicity screening against cancer cell lines (e.g., MTT assay). Positive controls and dose-response curves are critical for validating activity .

Advanced Research Questions

Q. How do substituents like 4-chlorobenzyl and 2-fluorophenyl influence the compound's bioactivity?

The 4-chlorobenzyl group enhances lipophilicity, improving membrane permeability, while the 2-fluorophenyl moiety introduces steric and electronic effects that modulate target binding. Halogens (Cl, F) may engage in halogen bonding with biological targets, as seen in related quinazoline derivatives with improved affinity for enzymes like HDACs .

Q. What strategies resolve contradictions in biological data across different studies?

  • Dose-response reevaluation : Ensure consistent concentration ranges and assay conditions.
  • Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects.
  • Structural analogs : Synthesize derivatives to isolate substituent contributions to activity .

Q. What computational methods predict its binding affinity to target enzymes?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or HDACs. Quantitative structure-activity relationship (QSAR) analysis identifies physicochemical descriptors (e.g., logP, polar surface area) correlating with activity. MD simulations assess binding stability over time .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterTypical ConditionsReference
SolventDMF, ethanol, or THF
BaseK₂CO₃, NaH
PurificationRecrystallization (ethanol/water)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.